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Compound of Interest

Compound Name: MB 543 DBCO

Cat. No.: B15622438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent probe MB 543 DBCO, a member of

the rhodamine dye family. It is designed to furnish researchers and drug development

professionals with the essential technical details for its effective application. This document

outlines its spectroscopic characteristics, provides a methodology for determining its quantum

yield, and details a common experimental workflow for its use in bioconjugation.

MB 543 DBCO is an orange fluorescent dye characterized by its high water solubility,

photostability, and pH insensitivity, making it a robust tool for various labeling applications.[1][2]

[3] The dibenzocyclooctyne (DBCO) group enables its participation in copper-free click

chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified

biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[4]

[5][6]

Spectroscopic and Physicochemical Properties
MB 543 DBCO exhibits strong absorption and fluorescence emission in the orange region of

the visible spectrum. While a specific quantum yield value for MB 543 DBCO is not readily

available in the public domain, it is described as having a high fluorescence quantum yield.[7]

For context, related rhodamine dyes such as Rhodamine 6G and Rhodamine B have reported

quantum yields of 0.95 in ethanol and 0.31 in water, respectively.[1][3] A summary of its key

properties is presented in the table below.
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Property Value Reference

Chemical Formula C₅₄H₅₅N₅O₁₃S₃ [2]

Molecular Weight 1078.3 g/mol [2]

Appearance Red solid [1]

Solubility Water, DMSO, DMF, MeOH [1]

Excitation Maximum (λex) 543-544 nm [1][2][3]

Emission Maximum (λem) 560-566 nm [1][2][3][7]

Molar Extinction Coefficient (ε) 105,000 cm⁻¹M⁻¹ [1][2]

Recommended Laser Line 532 nm [1]

pH Sensitivity
Insensitive in the range of pH

3-10
[2][7]

Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a compound is a measure of the efficiency of the

fluorescence process. It is defined as the ratio of the number of photons emitted to the number

of photons absorbed. The relative method, which involves comparing the fluorescence of the

sample to a well-characterized standard with a known quantum yield, is a commonly used

technique.[8][9]

Materials:

Spectrofluorometer

UV-Vis Spectrophotometer

Quartz cuvettes (1 cm path length)

MB 543 DBCO

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
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Solvent (e.g., ethanol or water, ensuring the same solvent is used for the sample and

standard)

Volumetric flasks and pipettes

Procedure:

Prepare a series of dilute solutions of both the MB 543 DBCO sample and the quantum yield

standard in the same solvent. The concentrations should be adjusted to have an absorbance

of less than 0.1 at the excitation wavelength to minimize inner filter effects.

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record

the absorbance at the excitation wavelength.

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The

excitation wavelength should be the same for both the sample and the standard.

Integrate the area under the emission spectra for both the sample and the standard.

Calculate the quantum yield of the MB 543 DBCO sample using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² /

ηstandard²)

Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

η is the refractive index of the solvent

If the same solvent is used for both the sample and the standard, the refractive index term

(ηsample² / ηstandard²) cancels out.

Protocol for Antibody Labeling with MB 543 DBCO
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This protocol describes a general procedure for labeling an antibody with MB 543 DBCO-NHS

ester for subsequent conjugation to an azide-containing molecule via copper-free click

chemistry.

Materials:

Antibody of interest in an amine-free buffer (e.g., PBS)

MB 543 DBCO-NHS ester

Anhydrous DMSO

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

Desalting column or spin filter for purification

Azide-modified molecule for conjugation

Procedure:

Prepare the antibody: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-

free buffer. If necessary, perform a buffer exchange.

Prepare the MB 543 DBCO-NHS ester solution: Dissolve the MB 543 DBCO-NHS ester in

anhydrous DMSO to a concentration of 10 mM immediately before use.

Labeling reaction: Add a 10- to 20-fold molar excess of the dissolved MB 543 DBCO-NHS

ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle

shaking.

Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop

the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room

temperature.

Purify the labeled antibody: Remove excess, unreacted dye and quenching reagent using a

desalting column or spin filtration equilibrated with the desired storage buffer.
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Copper-free click chemistry conjugation: Mix the purified DBCO-labeled antibody with the

azide-modified molecule. The reaction typically proceeds to completion within 1-4 hours at

room temperature or overnight at 4°C. The progress of the reaction can be monitored by

techniques such as SDS-PAGE or HPLC.[4]

Visualizations
The following diagrams illustrate the experimental workflow for determining the relative

quantum yield and the process of antibody labeling followed by copper-free click chemistry.
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Caption: Workflow for determining the relative fluorescence quantum yield.
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Caption: Workflow for antibody labeling and copper-free click chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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